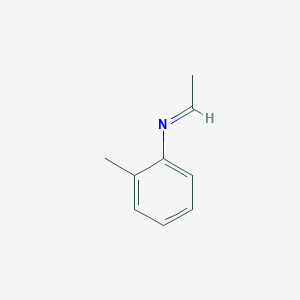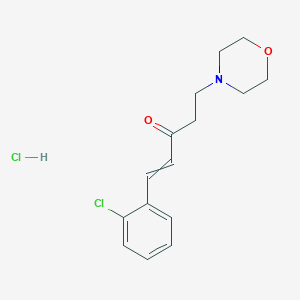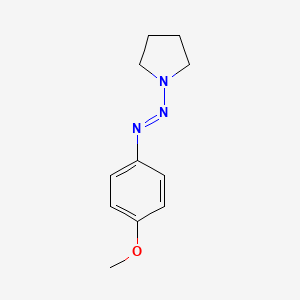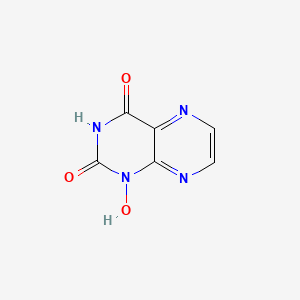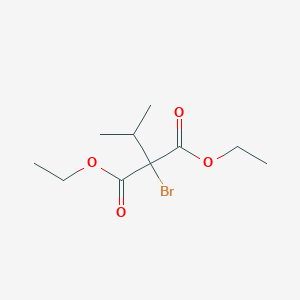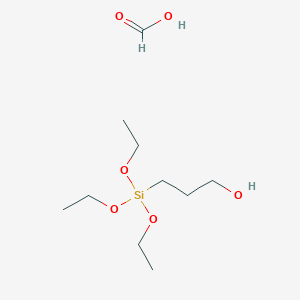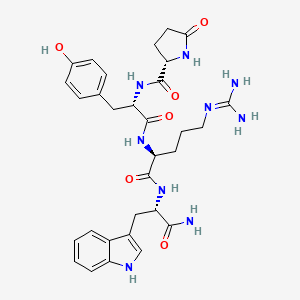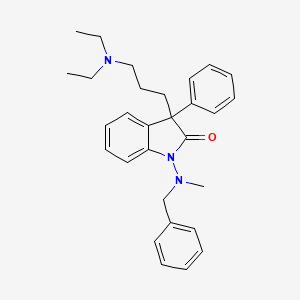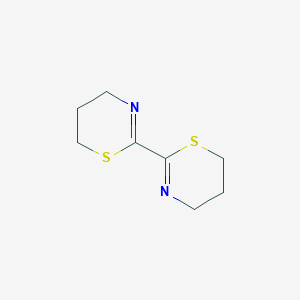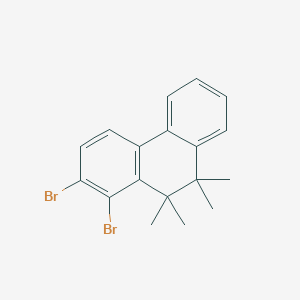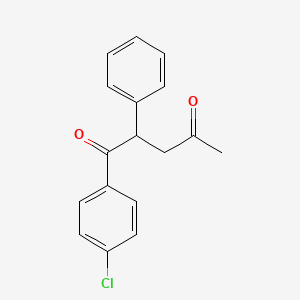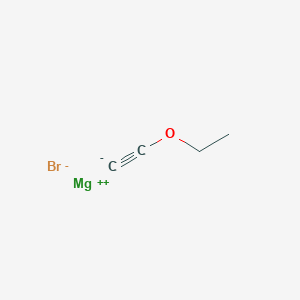
magnesium;ethynoxyethane;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;ethynoxyethane;bromide is an organometallic compound that belongs to the class of Grignard reagents. These compounds are characterized by the presence of a carbon-magnesium bond, which imparts unique reactivity to the molecule. Grignard reagents are widely used in organic synthesis due to their ability to form new carbon-carbon bonds, making them invaluable tools in the construction of complex organic molecules .
Vorbereitungsmethoden
The synthesis of magnesium;ethynoxyethane;bromide typically involves the reaction of magnesium metal with ethynoxyethane bromide in an anhydrous ether solvent. The general procedure is as follows :
Preparation of the Reaction Flask: A dry, nitrogen-purged flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.
Formation of the Grignard Reagent: Magnesium turnings are added to the flask, followed by the slow addition of ethynoxyethane bromide dissolved in anhydrous ether. The reaction is initiated by the addition of a small amount of iodine or 1,2-dibromoethane to activate the magnesium.
Reaction Conditions: The reaction mixture is stirred under reflux conditions until the magnesium is completely consumed, forming the Grignard reagent, this compound.
Analyse Chemischer Reaktionen
Magnesium;ethynoxyethane;bromide, like other Grignard reagents, undergoes a variety of chemical reactions :
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols. For example, the reaction with an aldehyde yields a secondary alcohol.
Substitution Reactions: It can participate in nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds.
Reactions with Epoxides: It adds to epoxides to form alcohols, typically attacking the less substituted carbon of the epoxide ring.
Formation of Carboxylic Acids: It reacts with carbon dioxide to form carboxylates, which can be protonated to yield carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Magnesium;ethynoxyethane;bromide has numerous applications in scientific research and industry :
Organic Synthesis: It is used to synthesize a wide range of organic compounds, including alcohols, acids, and complex natural products.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Research: It is utilized in the synthesis of biologically active molecules and probes for studying biochemical pathways.
Wirkmechanismus
The reactivity of magnesium;ethynoxyethane;bromide is primarily due to the polar nature of the carbon-magnesium bond . The carbon atom bonded to magnesium is nucleophilic, allowing it to attack electrophilic centers in other molecules. This nucleophilicity is enhanced by the presence of the ether solvent, which stabilizes the Grignard reagent through coordination with the magnesium atom.
Vergleich Mit ähnlichen Verbindungen
Magnesium;ethynoxyethane;bromide is similar to other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium bromide . its unique structure, with an ethynoxyethane group, imparts distinct reactivity and selectivity in certain reactions. Similar compounds include:
Phenylmagnesium Bromide: Used in the synthesis of aromatic alcohols.
Methylmagnesium Bromide: Utilized for the formation of primary alcohols.
Ethylmagnesium Bromide: Employed in the synthesis of secondary alcohols.
These compounds share the common feature of a carbon-magnesium bond but differ in the organic groups attached to the magnesium, leading to variations in reactivity and applications.
Eigenschaften
CAS-Nummer |
36678-63-4 |
|---|---|
Molekularformel |
C4H5BrMgO |
Molekulargewicht |
173.29 g/mol |
IUPAC-Name |
magnesium;ethynoxyethane;bromide |
InChI |
InChI=1S/C4H5O.BrH.Mg/c1-3-5-4-2;;/h3H2,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
LLRIOBJPDRYXEN-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC#[C-].[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



